Thermobiszeaxanthin

Description

Propriétés

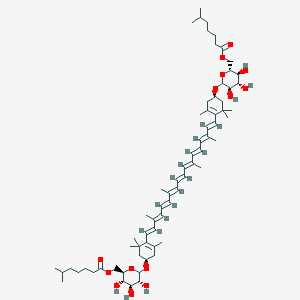

Formule moléculaire |

C68H104O14 |

|---|---|

Poids moléculaire |

1145.5 g/mol |

Nom IUPAC |

[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(4R)-2,6,6-trimethyl-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(6-methylheptanoyloxymethyl)oxan-2-yl]oxycyclohexen-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 6-methylheptanoate |

InChI |

InChI=1S/C68H104O14/c1-43(2)23-15-19-31-57(69)77-41-55-59(71)61(73)63(75)65(81-55)79-51-37-49(9)53(67(11,12)39-51)35-33-47(7)29-21-27-45(5)25-17-18-26-46(6)28-22-30-48(8)34-36-54-50(10)38-52(40-68(54,13)14)80-66-64(76)62(74)60(72)56(82-66)42-78-58(70)32-20-16-24-44(3)4/h17-18,21-22,25-30,33-36,43-44,51-52,55-56,59-66,71-76H,15-16,19-20,23-24,31-32,37-42H2,1-14H3/b18-17+,27-21+,28-22+,35-33+,36-34+,45-25+,46-26+,47-29+,48-30+/t51-,52-,55-,56-,59-,60-,61+,62+,63-,64-,65?,66?/m1/s1 |

Clé InChI |

ZYYDXCYBBKREKA-VIKMFZHKSA-N |

SMILES isomérique |

CC1=C(C(C[C@@H](C1)OC2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)COC(=O)CCCCC(C)C)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C3=C(C[C@H](CC3(C)C)OC4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)COC(=O)CCCCC(C)C)C)\C)\C)/C)/C |

SMILES canonique |

CC1=C(C(CC(C1)OC2C(C(C(C(O2)COC(=O)CCCCC(C)C)O)O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC3=C(CC(CC3(C)C)OC4C(C(C(C(O4)COC(=O)CCCCC(C)C)O)O)O)C)C)C |

Origine du produit |

United States |

Biological Occurrence and Ecological Distribution of Thermobiszeaxanthin

Discovery and Isolation from Thermophilic Organisms

The isolation of thermobiszeaxanthin is linked to the study of thermophilic bacteria, which thrive in high-temperature environments. Initial research into the carotenoids of Thermus thermophilus, a thermophilic eubacterium, led to the identification of novel zeaxanthin-(di)glucoside-branched fatty acid esters, including thermozeaxanthins and various forms of this compound, such as this compound-13-13, -13-15, and -15-15. researchgate.netresearchgate.net The structures of these complex carotenoids were determined using spectral analysis, and it is believed that they play a crucial role in stabilizing the membranes of these thermophilic bacteria. researchgate.netresearchgate.netresearchgate.net

The primary producers of this compound belong to the phylum Deinococcus-Thermus, a group known for its extremophilic members that are resistant to environmental stressors like high temperatures and radiation. researchgate.net

Thermus species : Members of the genus Thermus are well-documented sources of this compound. Strains of Thermus thermophilus were among the first organisms from which thermobiszeaxanthins were isolated and characterized. researchgate.netresearchgate.net Another species, Thermus filiformis, a filamentous bacterium originally isolated from a New Zealand hot spring, also produces a range of distinct carotenoids, including thermobiszeaxanthins. ezbiocloudpro.app The carotenoids produced by Thermus species are noted for their antioxidant properties. ezbiocloudpro.app

Meiothermus species : The genus Meiothermus consists of moderately thermophilic bacteria that are closely related to Thermus. wikipedia.org Species like Meiothermus ruber are known to produce red-pigmented carotenoid esters. ebin.pubresearchgate.net While they inhabit similar thermal environments and produce complex carotenoids, the specific isolation of this compound from Meiothermus species is not as extensively documented as from Thermus. These organisms are typically found in hydrothermal areas with neutral to alkaline pH. researchgate.net

Roseiflexus castenholzii : This thermophilic, filamentous photosynthetic bacterium is another example of a microorganism from a high-temperature habitat that synthesizes unique carotenoids. nih.govwikipedia.org R. castenholzii produces keto-myxocoxanthin glucoside fatty acid esters. ebin.pub While it is a significant producer of various carotenoids and resides in environments conducive to this compound producers, it is primarily associated with a different class of carotenoid derivatives. lipidbank.jp

Chlorobium tepidum (now known as Chlorobaculum tepidum) is a thermophilic green sulfur bacterium that serves as a model organism for studying carotenoid biosynthesis. wikipedia.orgnih.gov It is known to produce a series of carotenoid esters. ebin.pub While its genome contains the machinery for complex carotenoid production, and it thrives in thermal environments, the specific isolation of this compound from this organism has not been a primary focus of published research. nih.govkegg.jp

Thermophilic and halophilic (salt-loving) microorganisms also produce unique carotenoids for membrane stability. Rhodococcus marinus is a thermophilic, halophilic bacterium that produces carotenoid esters. ebin.pub Research on this organism and related species like Salinibacter ruber has led to the identification of other specialized carotenoids, such as salinixanthin, which is a monocyclic carotenoid glucoside ester. researchgate.net While the antioxidant properties of carotenoids from thermophiles like Thermus filiformis have been compared to those from halophilic microorganisms, the production of this compound itself is more characteristically linked to the Thermus genus rather than halophiles like R. marinus. ezbiocloudpro.app

Green Sulfur Bacteria (e.g., Chlorobium tepidum)

Natural Habitats and Environmental Niches of this compound-Producing Organisms

The organisms that synthesize this compound are extremophiles, specifically thermophiles, which are adapted to life at high temperatures. Their natural habitats are primarily geothermal environments around the globe.

These habitats include:

Hot Springs : Terrestrial hot springs are a primary habitat for bacteria of the Deinococcus-Thermus phylum. For instance, Thermus filiformis was first isolated from a hot spring in New Zealand, Thermus aquaticus from a boiling spring in Yellowstone National Park, and Roseiflexus castenholzii from a bacterial mat in a Japanese hot spring. ezbiocloudpro.appnih.govnih.gov These environments have temperatures that can range from 50°C to over 80°C. nih.gov

Anaerobic Environments : Some producing organisms, like the green sulfur bacterium Chlorobium tepidum, are found in anaerobic, sulfur-rich niches within these thermal features, such as the lower levels of stratified lakes and hot springs. wikipedia.org

Hydrothermal Vents : Deep-sea hydrothermal vents also host communities of thermophilic microorganisms, representing another potential, though less studied, habitat for such bacteria.

The ability to produce complex carotenoids like this compound is a key adaptation for survival in these niches, where high temperatures can compromise cell membrane integrity and increase oxidative stress.

Table of this compound-Producing and Related Organisms

| Organism | Classification | Key Carotenoids Produced | Natural Habitat |

|---|---|---|---|

| Thermus thermophilus | Thermophilic bacterium | Thermozeaxanthins, Thermobiszeaxanthins researchgate.netresearchgate.net | Hot springs, hydrothermal environments dsmz.de |

| Thermus filiformis | Thermophilic bacterium | All-trans-zeaxanthin, Thermozeaxanthins, Thermobiszeaxanthins ezbiocloudpro.app | Hot springs ezbiocloudpro.app |

| Meiothermus ruber | Moderate thermophilic bacterium | Carotenoid esters ebin.pubresearchgate.net | Hydrothermal areas, hot springs researchgate.netresearchgate.net |

| Roseiflexus castenholzii | Thermophilic photosynthetic bacterium | Keto-myxocoxanthin glucoside fatty acid esters ebin.publipidbank.jp | Bacterial mats in hot springs nih.govwikipedia.org |

| Chlorobium tepidum | Thermophilic green sulfur bacterium | Carotenoid esters ebin.pub | Anaerobic, sulfur-rich hot springs and lakes wikipedia.org |

| Rhodococcus marinus | Thermophilic and halophilic bacterium | Carotenoid esters (e.g., Salinixanthin) researchgate.netebin.pub | Submarine hot springs researchgate.net |

Biosynthetic Pathways and Regulatory Mechanisms of Thermobiszeaxanthin

Precursor Pathways and Zeaxanthin (B1683548) Derivatization

The journey to thermobiszeaxanthin begins with the well-established carotenoid biosynthesis pathway, culminating in the production of zeaxanthin. This foundational molecule then undergoes a series of modifications, including glycosylation and esterification, to yield the final this compound structure.

Integration with Central Carotenoid Biosynthesis Pathways

The synthesis of this compound is intrinsically linked to the central carotenoid biosynthesis pathway, which is responsible for the production of a wide array of carotenoid pigments. researchgate.net The initial steps involve the condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), fundamental five-carbon building blocks derived from the methylerythritol 4-phosphate (MEP) or mevalonate (B85504) (MVA) pathways. Through the sequential action of enzymes such as geranylgeranyl diphosphate (GGPP) synthase, phytoene (B131915) synthase, and various desaturases and cyclases, the linear C40 hydrocarbon backbone is formed and subsequently converted to zeaxanthin. researchgate.netfao.org This integration ensures a steady supply of the zeaxanthin precursor necessary for this compound production. The pathway leading to this compound is recognized as a distinct branch of carotenoid biosynthesis. carotenoiddb.jp

Sequential Glycosylation and Esterification Reactions

Once zeaxanthin is synthesized, it serves as the acceptor molecule for subsequent modifications. The process involves a step-wise addition of glucose moieties, followed by the attachment of branched-chain fatty acids. nih.gov This sequential derivatization begins with the glycosylation of zeaxanthin to form thermozeaxanthin (B1261989). nih.gov Following this, a second glycosylation and subsequent esterification with two branched-chain fatty acids leads to the formation of this compound. nih.govgenome.jp This multi-step process highlights a modular approach to building molecular complexity, where each step is catalyzed by a specific enzyme.

Enzymology of this compound Synthesis

The precise construction of this compound is orchestrated by a suite of specialized enzymes, each with a defined role in the biosynthetic cascade. The characterization of these enzymes, particularly the glycosyltransferases and acyltransferases, is key to understanding the regulation and specificity of the pathway.

Glycosyltransferase Characterization

Glycosyltransferases (GTs) are a large and diverse family of enzymes that catalyze the transfer of a sugar moiety from an activated donor, typically a nucleotide sugar, to an acceptor molecule. nih.govwikipedia.org In the biosynthesis of this compound, a specific glycosyltransferase is responsible for attaching glucose units to the hydroxyl groups of zeaxanthin. nih.gov While the specific glycosyltransferase from Thermus thermophilus has been a subject of study, researchers have also utilized homologous enzymes from other bacteria, such as Staphylococcus aureus, to fill in metabolic gaps in reconstructed pathways. nih.gov These enzymes exhibit a high degree of specificity for both the sugar donor (UDP-glucose) and the carotenoid acceptor, ensuring the correct formation of the glycosidic bond. nih.govmdpi.com The activity of these enzymes is crucial for the initial derivatization of zeaxanthin, paving the way for subsequent acylation.

Acyltransferase Specificity and Function

Following glycosylation, acyltransferases come into play to esterify the glucose moieties with branched-chain fatty acids. Acyltransferases are a broad class of enzymes that facilitate the transfer of an acyl group from a donor molecule, such as an acyl-CoA, to an acceptor. nih.govmdpi.com In the context of this compound synthesis, these enzymes display specificity for branched-chain fatty acyl-CoAs. nih.gov This specificity is critical for incorporating the correct fatty acid chains, which are essential for the unique membrane-stabilizing properties of this compound. The function of these acyltransferases is the final and committing step in the biosynthesis of the mature this compound molecule.

Genetic Basis and Regulation of Biosynthesis

The production of this compound is a complex biological process orchestrated by a specific set of genes and controlled by intricate regulatory networks. Understanding the genetic underpinnings and control mechanisms is crucial for comprehending how thermophilic organisms synthesize this specialized carotenoid.

Identification of Carotenogenic Genes

The biosynthetic pathway of this compound begins with the synthesis of its C40 carotenoid backbone, zeaxanthin. The genes responsible for this initial phase are homologous to the well-characterized carotenogenic (crt) genes found in other carotenoid-producing organisms. nih.gov The synthesis of zeaxanthin from the central metabolic precursor farnesyl diphosphate (FPP) requires the products of five core genes. lipidbank.jp

A cluster of these essential carotenogenic genes has been identified in zeaxanthin-producing bacteria like Flavobacterium sp. strain R1534, providing a model for organisms that produce zeaxanthin derivatives. nih.gov The functions of these genes are biochemically assigned and are necessary and sufficient for zeaxanthin synthesis. nih.gov

The subsequent conversion of zeaxanthin to this compound involves two key modification steps: glycosylation and acylation. These steps are catalyzed by glycosyltransferase and acyltransferase enzymes, respectively. nih.gov While the core crt genes for the zeaxanthin backbone are conserved, the specific transferase genes responsible for the final steps to produce this compound in organisms like Thermus thermophilus have been a subject of investigation, particularly in the context of metabolic modeling. nih.gov

| Gene | Encoded Protein | Function in Zeaxanthin Biosynthesis |

| crtE | Geranylgeranyl-diphosphate synthase | Condenses FPP with isopentenyl diphosphate (IPP) to form geranylgeranyl diphosphate (GGPP). |

| crtB | Phytoene synthase | Catalyzes the condensation of two GGPP molecules to form phytoene. |

| crtI | Phytoene desaturase | Introduces double bonds into the phytoene molecule to form lycopene (B16060). |

| crtY | Lycopene cyclase | Catalyzes the cyclization of both ends of the lycopene molecule to form β-carotene. |

| crtZ | β-carotene hydroxylase | Adds hydroxyl groups to the β-rings of β-carotene to form zeaxanthin. |

This table outlines the core genes and their roles in synthesizing the zeaxanthin precursor of this compound.

Transcriptional and Post-Transcriptional Control

The biosynthesis of secondary metabolites like this compound is tightly regulated at multiple levels to ensure its production aligns with the cell's physiological needs, often in response to environmental stimuli. nih.gov This regulation occurs primarily at the transcriptional and post-transcriptional levels.

Transcriptional control involves the regulation of gene expression, turning genes on or off to control the rate of messenger RNA (mRNA) synthesis. wikipedia.orgwikipedia.org This process is mediated by proteins called transcription factors that bind to specific DNA sequences to either promote (activate) or block (repress) the recruitment of RNA polymerase. wikipedia.org In many bacteria, genes for a specific metabolic pathway are organized in clusters or operons, allowing for coordinated regulation. nih.gov While specific transcription factors governing the this compound pathway in Thermus species are still under investigation, studies on other carotenoid pathways have identified repressors, such as those from the MarR-type and TetR/AcrR-type families, which control carotenogenesis in response to stimuli like light. nih.gov The production of carotenoids in thermophiles is known to be influenced by environmental factors such as temperature and pH, suggesting a sophisticated transcriptional response to these stresses. researchgate.net

Post-transcriptional control refers to regulatory mechanisms that act after a gene has been transcribed into mRNA. This can include the regulation of mRNA stability, translation efficiency, and, crucially, the stability and activity of the biosynthetic enzymes themselves. nih.govusp.br For instance, the stability of key enzymes in a pathway can be modulated by processes like phosphorylation, which can target a protein for degradation. usp.br This allows the cell to rapidly fine-tune metabolic fluxes without needing to synthesize or degrade mRNA, providing a more immediate level of control.

Comparative Biosynthesis Across Diverse Thermophilic Strains

This compound and related C40 carotenoids are characteristic pigments of bacteria within the Deinococcus-Thermus phylum, which are known for their ability to thrive in extreme high-temperature environments. researchgate.net Comparative analyses of different thermophilic strains reveal both conserved and unique features in their carotenoid biosynthetic capabilities.

Organisms like Thermus thermophilus are well-known producers of a series of zeaxanthin-glucosides and their fatty acid esters, including thermozeaxanthin and this compound. researchgate.net The specific composition of these carotenoids, particularly the chain lengths of the attached fatty acids (e.g., C13, C15, C17), can vary. researchgate.net

Other thermophilic bacteria also synthesize zeaxanthin-derived carotenoids. For example, Rhodothermus marinus, isolated from Icelandic hot springs, was found to produce all-trans-zeaxanthin, zeaxanthin monoglucoside, thermozeaxanthins, and thermobiszeaxanthins. researchgate.net However, the relative proportions of these carotenoids can differ between species and even between strains grown under different conditions, indicating species-specific regulation of the downstream modification enzymes (glycosyltransferases and acyltransferases).

Comparative genomics across various Thermus strains shows a high degree of conservation in the core metabolic pathways, yet variations exist that can influence the production of specialized metabolites. nih.gov These differences underscore the evolutionary adaptation of each strain to its specific ecological niche, tuning its membrane composition and protective mechanisms, where carotenoids play a vital role.

| Strain/Organism | Key Zeaxanthin-Derived Carotenoids Produced | Reference |

| Thermus thermophilus | Thermozeaxanthin-13, -15, -17; this compound-13-13, -13-15, -15-15 | researchgate.net |

| Rhodothermus marinus | All-trans-zeaxanthin, Zeaxanthin monoglucoside, Thermozeaxanthins, Thermobiszeaxanthins | researchgate.net |

| Flavobacterium sp. R1534 | Zeaxanthin (as a primary product) | nih.gov |

This table provides a comparative look at the production of zeaxanthin and its derivatives across different bacterial strains.

Metabolic Network Reconstruction and In Silico Flux Analysis

To gain a systems-level understanding of this compound biosynthesis, researchers employ computational modeling techniques, including metabolic network reconstruction and flux balance analysis (FBA). wikipedia.org These in silico approaches allow for the simulation of cellular metabolism and the prediction of metabolic capabilities under various conditions. mdpi.com

A metabolic network reconstruction is a comprehensive, mathematically structured representation of all known metabolic reactions in an organism, derived from its annotated genome and biochemical data. ucsd.edu For Thermus thermophilus HB27, a detailed genome-scale metabolic model, iTT548, has been constructed. nih.gov A significant challenge during its development was resolving gaps in key biosynthetic pathways, including the one for this compound. nih.gov The initial model lacked the reactions for the sequential glycosylation and esterification of zeaxanthin. To complete the pathway, researchers added reactions corresponding to glycosyltransferase and acyltransferase enzymes, enabling the model to fully capture the synthesis of thermozeaxanthin and this compound. nih.gov

Flux Balance Analysis (FBA) is a mathematical method used to simulate the flow of metabolites (fluxes) through the reconstructed network. wikipedia.org By applying constraints, such as nutrient availability, and defining a biological objective, like maximizing biomass production, FBA can predict the steady-state reaction rates throughout the entire metabolic network. wikipedia.orgplos.org For T. thermophilus, in silico analysis using the iTT548 model has provided valuable insights. nih.gov For example, simulations highlighted the unique amino acid utilization patterns of this thermophile, where certain amino acids like leucine (B10760876) are consumed in high amounts not just for protein synthesis, but to produce the branched-chain fatty acids (e.g., iso-15 and iso-17) that are esterified to the zeaxanthin glucoside backbone to form this compound. nih.gov This demonstrates a direct link between central carbon metabolism, amino acid metabolism, and the synthesis of these unique carotenoids essential for membrane stability at high temperatures. Such models are powerful tools for identifying metabolic engineering targets to potentially enhance the production of desired compounds. nih.gov

Molecular and Cellular Functions of Thermobiszeaxanthin in Biological Systems

Role in Membrane Homeostasis and Stability

Membrane homeostasis is crucial for the survival of any cell, involving the maintenance of a stable internal environment and a functional, selectively permeable barrier. khanacademy.org In thermophiles, this is particularly challenging due to the disruptive effects of high temperatures on lipid bilayers. Thermobiszeaxanthin plays a key role in membrane stabilization under these conditions. researchgate.netresearchgate.net

The integration of carotenoids into lipid bilayers is governed by their amphiphilic nature. While specific studies on the precise orientation of this compound are limited, its structure provides clear indications of its behavior. As a C50 carotenoid, it possesses a long, hydrophobic polyene chain and hydrophilic hydroxyl groups at its terminal ends. This structure facilitates its insertion into the cell membrane, where the hydrophobic chain aligns with the fatty acid tails of the phospholipids (B1166683) in the core of the bilayer. uni-kassel.de The hydrophilic ends likely position themselves near the polar head groups of the phospholipids at the membrane-water interface. This transmembrane or deeply inserted orientation is thought to "bolt" the membrane, providing structural reinforcement. ebin.pub This anchoring is crucial for stabilizing the membrane's structure, particularly under thermal stress. researchgate.netmdpi.com

Cellular membranes must maintain a delicate balance of fluidity to function correctly; too fluid and they lose integrity, too rigid and transport processes are inhibited. mdpi.com High temperatures increase membrane fluidity, which can compromise the barrier function. This compound helps counteract this effect. By inserting into the lipid bilayer, it restricts the movement of the phospholipid fatty acid chains, thereby decreasing excessive fluidity and enhancing membrane integrity at high temperatures. researchgate.netresearchgate.net This stabilizing function is a critical adaptation for thermophilic organisms, ensuring their membranes remain intact and functional in environments that would be lethal to other organisms. researchgate.net

Table 1: Role of this compound in Membrane Homeostasis

| Function | Mechanism | Biological Significance |

|---|---|---|

| Membrane Integration | The long, hydrophobic C50 backbone inserts into the lipid bilayer, aligning with phospholipid tails. | Anchors the molecule within the membrane, providing a structural scaffold. uni-kassel.deebin.pub |

| Membrane Stabilization | Spans or deeply penetrates the membrane, acting as a "rivet" to hold phospholipids together. | Increases the mechanical stability and integrity of the membrane under thermal stress. researchgate.net |

| Fluidity Modulation | Restricts the excessive movement of fatty acid chains at high temperatures. | Prevents the membrane from becoming overly fluid and losing its barrier function. researchgate.netnih.gov |

Integration and Orientation within Lipid Bilayers

Photoprotective Mechanisms

Exposure to high-intensity light can lead to the formation of damaging reactive oxygen species and cause photo-oxidative damage to cellular components. youtube.com Carotenoids are well-known for their photoprotective capabilities, and this compound is no exception. researchgate.net

This compound, like other carotenoids, possesses a system of conjugated double bonds that is highly effective at absorbing light energy, particularly in the blue-green spectrum. khanacademy.org In photosynthetic organisms, accessory pigments capture light and transfer the energy to chlorophylls. However, under conditions of excess light, this energy can be harmful. plankton.jp Carotenoids like zeaxanthin (B1683548) (a precursor to this compound) play a crucial role in a process called non-photochemical quenching (NPQ), where excess light energy is safely dissipated as heat. researchgate.netusp.brnih.gov This prevents the formation of highly reactive singlet oxygen and protects the photosynthetic machinery or other light-sensitive cellular components from damage. nih.gov The extended C50 structure of this compound likely enhances its ability to perform this function.

Ultraviolet (UV) radiation can cause direct damage to vital cellular molecules like DNA. nedermatology.comnih.gov Some carotenoids provide a defense against this by acting as a natural sunscreen, absorbing harmful UV rays before they can damage cellular structures. asknature.orgresearchgate.net Carotenoids found in certain extremophilic archaea and bacteria have been shown to provide protection against damage from both visible and UV light. ebin.pub This UV-screening capability is a vital photoprotective mechanism, allowing organisms to survive in environments with high solar radiation.

Table 2: Photoprotective Functions of this compound

| Mechanism | Description | Protective Outcome |

|---|---|---|

| Light Energy Absorption | The conjugated double bond system absorbs photons, particularly under high-light conditions. khanacademy.org | Prevents excess light energy from reaching and damaging sensitive cellular targets. |

| Thermal Energy Dissipation | Safely releases absorbed excess light energy in the form of heat. nih.gov | Mitigates the production of reactive oxygen species caused by over-excitation of other molecules. usp.br |

| UV Radiation Screening | Absorbs energy in the UV spectrum, shielding the cell from its harmful effects. ebin.pubasknature.org | Reduces direct damage to DNA and other critical macromolecules. nedermatology.com |

Light Absorption and Energy Dissipation

Antioxidant and Radical Scavenging Activities

Normal metabolic processes and external stressors can lead to the production of free radicals and other reactive oxygen species (ROS), which cause oxidative stress by damaging lipids, proteins, and nucleic acids. Antioxidants neutralize these harmful molecules. nih.gov this compound exhibits significant antioxidant capabilities. researchgate.net

The extended system of conjugated double bonds in the C50 backbone of this compound makes it a particularly potent antioxidant. researchgate.net This structure allows it to effectively delocalize the electrons of free radicals, thereby quenching them and terminating damaging chain reactions. C50 carotenoids are noted to have a greater antioxidant capacity than their more common C40 counterparts, enabling them to neutralize more ROS and offer more robust protection against oxidative stress. researchgate.net This free-radical scavenging activity is a crucial defense mechanism, especially for organisms living in extreme environments where physical stressors can exacerbate the production of ROS. researchgate.netresearchgate.net

Mechanisms of Free Radical Deactivation (e.g., Singlet Oxygen Quenching)

This compound, a unique carotenoid found in thermophilic bacteria, plays a crucial role in protecting the organism from the damaging effects of free radicals. Like other carotenoids, its structure, characterized by a long chain of conjugated double bonds, is key to its antioxidant activity. This system of alternating single and double bonds allows the molecule to efficiently delocalize electrons, enabling it to accept and stabilize unpaired electrons from free radicals.

One of the primary mechanisms of free radical deactivation by carotenoids is through physical quenching, particularly of singlet oxygen (¹O₂). Singlet oxygen is a highly reactive, non-radical species of oxygen that can cause significant damage to cellular components like lipids, proteins, and DNA. eyewiki.orgconicet.gov.ar Carotenoids can quench singlet oxygen by absorbing its excess energy and dissipating it as heat, thereby returning the oxygen molecule to its less reactive triplet ground state without the carotenoid molecule itself being chemically altered. researchgate.net This process can be represented as:

¹Carotenoid + ¹O₂ → ³Carotenoid* + ³O₂ ³Carotenoid* → ¹Carotenoid + heat

While direct studies on the singlet oxygen quenching rate of purified this compound are limited, the behavior of its precursor, zeaxanthin, and other carotenoids provides significant insight. nih.gov Carotenoids are known to be highly effective quenchers of singlet oxygen, a function critical for organisms living in environments with high oxidative stress. nih.govrsc.org The quenching ability is dependent on the carotenoid's structure and its interaction with the cellular environment, such as the lipid membrane. nih.gov The presence of this compound in thermophiles, which endure high temperatures that promote the formation of reactive oxygen species (ROS), strongly suggests a potent singlet oxygen quenching capability. nih.gov

In addition to physical quenching, carotenoids can also engage in chemical quenching, where they react directly with radical species to form more stable, less reactive radical adducts. researchgate.net This process, however, results in the degradation of the carotenoid molecule.

Inhibition of Oxidative Stress and Protein Oxidation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates. eyewiki.orgfrontiersin.org In extremophiles like Thermus thermophilus and Thermus filiformis, high temperatures can exacerbate oxidative stress, leading to potential damage to vital cellular macromolecules. nih.govnih.gov The synthesis of specific carotenoids, including this compound, is a key adaptive response to these conditions. nih.gov

This compound contributes to the inhibition of oxidative stress primarily through its potent free-radical-scavenging activity. researchgate.netresearchgate.net It can neutralize various ROS, protecting cellular components from oxidative damage. This protection extends to proteins, which are major targets of ROS. semanticscholar.org Protein oxidation can lead to the modification of amino acid side chains, protein cross-linking, and the formation of protein carbonyl groups, ultimately impairing or inactivating the protein. semanticscholar.orgnews-medical.net Inactivated enzymes and damaged structural proteins can have severe consequences for cellular function and viability. news-medical.net

Table 1: Effects of Carotenoid Extracts from Thermophilic Bacteria on Oxidative Damage

| Organism | Carotenoid Type | Observed Antioxidant Activity | Reference |

|---|---|---|---|

| Thermus filiformis | Thermozeaxanthins, Thermobiszeaxanthins | Scavenging capacity against radical and non-radical species. | researchgate.net |

| Meiothermus sp. & Thermus sp. | Mixed carotenoids | Effective free radical scavenging activities. | researchgate.net |

Contributions to Extremophile Adaptability and Stress Resistance

The survival of extremophiles in harsh environments, such as the high-temperature habitats of thermophilic bacteria, depends on a suite of specialized adaptations. This compound is a key molecular adaptation that contributes significantly to the fitness of these organisms. nih.govnih.gov

One of the most critical contributions of this compound is the stabilization of cellular membranes at high temperatures. nih.gov Cell membranes must maintain a specific level of fluidity to function correctly. At elevated temperatures, membrane fluidity increases, which can compromise its integrity and barrier function. This compound, along with its precursor thermozeaxanthin (B1261989), integrates into the lipid bilayer. These carotenoids are unique to thermophiles and are thought to act as "molecular rivets," spanning the membrane and increasing its rigidity and stability through hydrophobic and van der Waals interactions with the fatty acid chains of the membrane lipids. nih.govresearchgate.net This helps the membrane retain its optimal fluidity and structural integrity even at extreme temperatures. nih.gov

The synthesis of this compound is itself a stress response. Studies on Thermus filiformis have shown that heat-shock responses influence the carotenoid profile, favoring the production of thermozeaxanthins and thermobiszeaxanthins. nih.gov This indicates a direct link between thermal stress and the production of these adaptive molecules. This response is part of a broader strategy that includes the accumulation of antioxidant enzymes and specific metabolites to counteract heat-induced oxidative stress. nih.govresearchgate.net Therefore, this compound's role is twofold: it provides structural reinforcement to the cell membrane and acts as a chemical shield against the increased oxidative stress inherent to a high-temperature existence. nih.govnih.gov

Table 2: Adaptive Functions of this compound in Thermophiles

| Adaptive Function | Mechanism | Organism(s) | Reference |

|---|---|---|---|

| Membrane Stabilization | Integration into the lipid bilayer to decrease fluidity and increase stability at high temperatures. | Thermus filiformis, Thermus thermophilus | nih.gov, nih.gov |

Advanced Analytical Methodologies for Thermobiszeaxanthin Research

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods are indispensable for determining the molecular structure and confirming the identity of thermobiszeaxanthin. These techniques probe the molecule's interaction with electromagnetic radiation, revealing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D: COSY, HSQC, HMBC, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. emory.edu It provides detailed information about the chemical environment of individual atoms and their connectivity within the molecule. emory.educore.ac.uk

1D NMR: One-dimensional NMR, including ¹H (proton) and ¹³C (carbon-13) spectra, offers fundamental structural information. The chemical shift (δ) in these spectra indicates the electronic environment of each nucleus, while the integration of ¹H signals reveals the relative number of protons.

2D NMR: Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It helps establish the sequence of proton connections within a molecular fragment. core.ac.uksdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly with the carbon atoms to which they are attached, providing direct C-H bond information. core.ac.uksdsu.edu This is essential for assigning carbon resonances. sdsu.edu

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is a through-space correlation experiment that identifies protons that are close to each other in space, regardless of their bonding connections. This is particularly useful for determining the stereochemistry and three-dimensional conformation of the molecule. researchgate.net

Table 1: Representative NMR Data for Structural Elucidation

| Technique | Information Gained | Application in this compound Research |

| ¹H NMR | Proton chemical shifts and coupling constants. | Identifies the types of protons and their neighboring atoms. |

| ¹³C NMR | Carbon chemical shifts. | Reveals the different carbon environments in the molecule. |

| COSY | Shows correlations between J-coupled protons. sdsu.edu | Establishes proton-proton connectivity within spin systems. core.ac.uk |

| HSQC | Correlates protons with their directly attached carbons. sdsu.edu | Assigns specific protons to their corresponding carbons. core.ac.uk |

| HMBC | Shows long-range correlations between protons and carbons. sdsu.edu | Connects different parts of the molecule to build the carbon framework. core.ac.uk |

| ROESY | Identifies protons that are close in space. researchgate.net | Helps determine the 3D structure and stereochemistry. researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing the precise molecular weight and elemental composition of a compound. thermofisher.com For this compound research, MS is crucial for confirming the molecular formula and can offer insights into its structure through fragmentation analysis. lcms.cz

In a typical MS experiment, the sample is first ionized, and the resulting ions are separated based on their m/z ratio by a mass analyzer. thermofisher.com High-resolution mass spectrometry can provide highly accurate mass measurements, which are essential for determining the elemental formula.

Tandem Mass Spectrometry (MS/MS): This technique involves multiple stages of mass analysis. nih.govyoutube.com Precursor ions of a specific m/z are selected and then fragmented. lcms.czyoutube.com The resulting product ions are then analyzed in a second stage of mass spectrometry. thermofisher.com This fragmentation pattern provides valuable information about the molecule's structure, including the connectivity of its backbone and the nature of its functional groups. lcms.cz

Table 2: Mass Spectrometry Techniques in this compound Analysis

| Technique | Principle | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy. | Determines the precise molecular weight and elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Involves fragmentation of selected ions and analysis of the fragments. nih.gov | Provides structural information, such as the sequence of building blocks and the location of functional groups. lcms.cz |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. ijprajournal.comtechnologynetworks.com This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. The conjugated polyene chain in carotenoids like this compound gives rise to strong absorption in the visible region, which is responsible for their color.

The UV-Vis spectrum of this compound provides key information about its conjugated system. The wavelength of maximum absorption (λmax) is indicative of the length and nature of the polyene chain. The shape of the spectrum can also offer clues about the cis/trans isomeric configuration of the molecule. UV-Vis spectroscopy is a relatively simple and cost-effective method for quantifying the concentration of this compound in a solution using the Beer-Lambert law. thermofisher.com

Table 3: UV-Vis Spectroscopy Data for this compound

| Parameter | Significance |

| λmax (Wavelength of Maximum Absorption) | Indicates the extent of the conjugated double bond system. |

| Absorbance | Proportional to the concentration of the compound in solution. thermofisher.com |

| Spectral Fine Structure | Can provide information about the stereochemistry of the polyene chain. |

Chromatographic Separation and Purification Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. wikipedia.org The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. These methods are essential for isolating this compound from complex biological extracts and for verifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. wikipedia.org It is a highly efficient and versatile method, making it indispensable in this compound research for both analytical and preparative purposes. HPLC systems utilize a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase. wikipedia.org

The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. For carotenoids like this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture. A UV-Vis or a diode-array detector (DAD) is typically used to detect the carotenoids as they elute from the column. ijprajournal.cominfitek.com

Table 4: Typical HPLC Parameters for this compound Analysis

| Parameter | Description | Common Conditions |

| Column | The stationary phase where separation occurs. | C18 or C30 reversed-phase columns. |

| Mobile Phase | The solvent that carries the sample through the column. | Gradients of methanol, acetonitrile, and water. |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 0.5 - 1.5 mL/min. |

| Detector | The component that detects the analyte as it elutes. | UV-Vis or Diode-Array Detector (DAD) set at the λmax of this compound. ijprajournal.cominfitek.com |

| Retention Time | The time it takes for the analyte to pass through the column. | Characteristic for this compound under specific conditions. |

Thin Layer Chromatography (TLC) and Preparative TLC

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for the qualitative analysis of mixtures. libretexts.org It is often used to monitor the progress of chemical reactions, identify compounds present in a mixture, and determine the purity of a substance. libretexts.orgwikipedia.org In TLC, the stationary phase is a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, coated onto a flat carrier like a glass plate or aluminum foil. wikipedia.org The mobile phase, a solvent or solvent mixture, moves up the plate by capillary action, separating the components of the sample based on their differential affinity for the stationary and mobile phases. wikipedia.org

Preparative TLC (Prep TLC): This is a variation of TLC used to purify and isolate small quantities of compounds. rochester.edu In preparative TLC, a thicker layer of stationary phase is used to accommodate a larger amount of sample. wikipedia.orgrochester.edu The sample is applied as a band rather than a spot, and after development, the separated bands of interest are scraped from the plate and the compound is extracted from the adsorbent with a suitable solvent. rochester.edu

Table 5: Application of TLC in this compound Research

| Technique | Purpose | Procedure |

| Analytical TLC | Rapidly check the purity of a sample and identify the presence of this compound. | A small spot of the sample is applied to the plate, which is then developed in a suitable solvent system. The position of the spot is visualized, often under UV light. wikipedia.org |

| Preparative TLC | Isolate small amounts of pure this compound from a mixture. rochester.edu | A concentrated band of the sample is applied to a thicker plate. After separation, the band corresponding to this compound is physically removed, and the compound is recovered. rochester.edu |

Column Chromatography and Medium Pressure Liquid Chromatography

Column chromatography is a fundamental purification technique used in the initial stages of isolating this compound and related carotenoids from crude extracts. orgchemboulder.comirejournals.com This method separates compounds based on their differential adsorption to a solid stationary phase and their solubility in a liquid mobile phase that flows through the column. orgchemboulder.comirejournals.com For carotenoids, common stationary phases include silica gel and alumina. rochester.edu The separation is achieved by establishing an equilibrium between the solute adsorbed on the stationary phase and the eluting solvent. orgchemboulder.com Components with lower affinity for the stationary phase and higher solubility in the mobile phase travel down the column more quickly, allowing for their separation from more strongly adsorbed molecules. irejournals.com

In the context of this compound research, open column chromatography is often employed for the initial purification of zeaxanthin (B1683548), the core structure of this compound, after saponification of extracts. acs.orgacs.org For instance, zeaxanthin can be isolated using a silica gel column with a mobile phase consisting of a light petroleum and acetone (B3395972) mixture. acs.orgacs.org The efficiency of column chromatography can be enhanced by applying pressure to accelerate the flow of the mobile phase, a technique known as flash chromatography. orgchemboulder.com For more challenging separations, a gradient elution, where the polarity of the solvent system is gradually increased, can be employed to sequentially elute compounds with different polarities. rochester.edu

Medium Pressure Liquid Chromatography (MPLC) operates on the same principles as traditional column chromatography but utilizes pressures between those of gravity-fed columns and High-Performance Liquid Chromatography (HPLC). cabidigitallibrary.org MPLC offers higher resolution and faster separation times compared to standard column chromatography and can be used for both normal-phase and reversed-phase separations. cabidigitallibrary.org This technique is particularly valuable for the preparative separation of natural products, enabling the purification of milligram to gram quantities of compounds like this compound in a relatively short time. cabidigitallibrary.org

Table 1: Parameters for Improving Separation in Column Chromatography

| Parameter | Method for Improvement | Potential Disadvantages |

| Resolution | Increase column length. chromatographytoday.com | Increased backpressure and longer analysis time. chromatographytoday.com |

| Efficiency | Increase the theoretical plate number. chromatographytoday.com | Longer separation times if retention time is increased. chromatographytoday.com |

| Selectivity | Optimize the mobile phase composition. | May require extensive method development. |

| Speed | Apply pressure (Flash Chromatography or MPLC). orgchemboulder.comcabidigitallibrary.org | Requires more specialized equipment. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. nih.gov While carotenoids themselves are generally not volatile enough for direct GC analysis due to their high molecular weight and thermal instability, GC is an indispensable tool for characterizing the fatty acid components of this compound. notulaebotanicae.roresearchgate.net To analyze these fatty acids, they are first cleaved from the this compound molecule, typically through saponification, and then derivatized to increase their volatility and thermal stability. researchtrend.netslideshare.netresearch-solution.com Common derivatization techniques include esterification to form fatty acid methyl esters (FAMEs). oamjms.eu

The derivatized fatty acids are then injected into the GC, where they are vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. nih.gov Separation is based on the differential partitioning of the compounds between the mobile and stationary phases. nih.gov The separated components are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govnih.gov GC-MS is particularly useful as it provides not only retention time data for identification but also mass spectra, which can confirm the structure of the fatty acids. researchtrend.net

Research on carotenoid esters has utilized GC to identify the fatty acid composition. For example, in the analysis of carotenoid esters from various natural sources, GC has been used to confirm the fatty acid profiles. researchgate.net This approach is directly applicable to this compound to determine the specific fatty acids esterified to the glucose moieties.

Table 2: Typical GC Conditions for Fatty Acid Methyl Ester (FAME) Analysis

| Parameter | Condition |

| Column | ZB-Wax or Rxi-5Sil MS nih.gov |

| Injector Temperature | 250 °C nih.gov |

| Oven Program | Initial temperature of 40°C, ramped to 240°C. nih.gov |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.govnih.gov |

Quantitative Analysis Approaches for this compound

The quantitative analysis of this compound is most commonly performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, typically a Diode Array Detector (DAD) or a UV/Vis detector. orgchemboulder.commdpi.comnih.govresearchgate.net HPLC offers high resolution and sensitivity for the separation and quantification of complex mixtures of carotenoids. nih.gov Reversed-phase HPLC with a C30 column is often preferred for carotenoid analysis as it provides excellent separation of structurally similar compounds, including geometric isomers. nih.gov

For quantitative analysis, a calibration curve is constructed using a known concentration of a standard compound. shimadzu.com In the case of this compound, if a pure standard is not available, quantification can be performed by saponifying the extract to release the zeaxanthin core, which is then quantified against a zeaxanthin standard. acs.orgacs.org The total amount of this compound can then be calculated based on the molecular weight. acs.org It is also possible to quantify zeaxanthin esters by using a calibration curve of the parent xanthophyll, like zeaxanthin. acs.org

The choice of mobile phase is critical for achieving good separation. Gradient elution systems, often consisting of mixtures of solvents like methanol, acetonitrile, and methyl-tert-butyl ether, are commonly used to resolve the various carotenoids and their esters present in an extract. nih.govnih.gov The DAD allows for the monitoring of absorbance at multiple wavelengths, which aids in the identification and purity assessment of the chromatographic peaks based on their characteristic UV/Vis spectra. mdpi.com

Table 3: Example HPLC Parameters for Quantitative Analysis of Zeaxanthin Esters

| Parameter | Condition |

| Column | C30 or C18 reversed-phase column mdpi.comnih.govchula.ac.th |

| Mobile Phase | Gradient of methanol, acetonitrile, and water/methyl-tert-butyl ether nih.govnih.gov |

| Detector | Diode Array Detector (DAD) or UV/Vis Detector mdpi.comnih.gov |

| Wavelength | ~450 nm for zeaxanthin and its esters shimadzu.com |

| Quantification | External or internal standard calibration curve mdpi.comnih.gov |

Biotechnological Approaches for Production and Engineering of Thermobiszeaxanthin

Heterologous Biosynthesis in Microbial Hosts

Heterologous biosynthesis, the production of a compound in a non-native organism, is a cornerstone of modern biotechnology. For thermobiszeaxanthin, this involves transferring the necessary biosynthetic genes into a suitable microbial host.

The choice of a microbial host is critical for the successful heterologous production of this compound. Ideal production strains are those that are well-characterized, grow rapidly to high cell densities, are amenable to genetic manipulation, and can provide the necessary precursors for the biosynthetic pathway. nih.gov

Commonly used microbial hosts for carotenoid production include bacteria like Escherichia coli and Corynebacterium glutamicum, as well as yeasts such as Saccharomyces cerevisiae. nih.govfrontiersin.org Each of these organisms presents a unique set of advantages. E. coli is favored for its rapid growth and the availability of extensive genetic tools. nih.gov Corynebacterium glutamicum is known for its ability to produce high levels of amino acids, which can be precursors for various biosynthetic pathways. mdpi.com Saccharomyces cerevisiae, a well-understood eukaryotic organism, is suitable for expressing complex eukaryotic genes and can perform post-translational modifications if required. frontiersin.org

Strain engineering is often necessary to optimize the host for this compound production. researchgate.net This can involve:

Deleting competing pathways: Genes responsible for pathways that divert precursors away from this compound synthesis can be knocked out to increase the carbon flux towards the desired product. nih.gov

Enhancing precursor supply: Overexpression of genes in the native metabolic pathways of the host can increase the pool of precursor molecules.

Improving host tolerance: The accumulation of carotenoids can sometimes be toxic to the host cell. Engineering the host to have better tolerance can lead to higher product yields. mdpi.com

Table 1: Comparison of Common Microbial Hosts for Heterologous Production

| Feature | Escherichia coli | Corynebacterium glutamicum | Saccharomyces cerevisiae |

|---|---|---|---|

| Growth Rate | Very Fast | Fast | Moderate |

| Genetic Tools | Extensive | Developed | Extensive |

| Precursor Pathways | Well-understood | High flux towards amino acids | Well-understood |

| Post-translational Modifications | Limited | Limited | Capable |

| Industrial Scale-up | Established | Established | Established |

The biosynthesis of this compound originates from the central metabolite, farnesyl pyrophosphate (FPP). The key enzyme responsible for the first committed step is a diapophytoene synthase, which condenses two molecules of FPP to form diapophytoene. Subsequent desaturation and hydroxylation steps lead to the final this compound structure.

Reconstructing this pathway in a heterologous host involves cloning and expressing the genes encoding these enzymes. The genes for the this compound pathway are typically sourced from the native producing organism, such as a thermophilic bacterium. researchgate.net The successful reconstruction requires careful consideration of gene expression levels, codon optimization for the chosen host, and the assembly of the genes into functional operons or expression cassettes. frontiersin.org

Optimization of the reconstructed pathway is a critical step to achieve high yields. maranasgroup.com This can be achieved through several strategies:

Enzyme Engineering: The catalytic efficiency and substrate specificity of the biosynthetic enzymes can be improved through protein engineering techniques like directed evolution. mdpi.com

Promoter Engineering: Using promoters of varying strengths to control the expression of each gene in the pathway can help to balance the metabolic flux and avoid the accumulation of inhibitory intermediates. frontiersin.org

Selection and Engineering of Production Strains

Metabolic Engineering Strategies for Enhanced Yields

Metabolic engineering aims to rationally modify the metabolism of an organism to improve the production of a target compound. longdom.org For this compound, this involves a systems-level approach to optimize the host's metabolic network. nih.gov

Key metabolic engineering strategies include:

Increasing Precursor Supply: The biosynthesis of this compound depends on the availability of the precursor FPP, which is derived from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. Overexpressing key enzymes in these pathways, such as HMG-CoA reductase in the MVA pathway or DXS and DXR in the MEP pathway, can significantly boost the supply of FPP and, consequently, the yield of this compound.

Blocking Competing Pathways: Carbon flux can be diverted to other metabolic pathways, reducing the amount available for this compound synthesis. Identifying and knocking out genes encoding enzymes of these competing pathways, such as those involved in sterol biosynthesis in yeast, can redirect the metabolic flux towards the desired product. nih.gov

Redox and Cofactor Engineering: Biosynthetic pathways often require specific cofactors, such as ATP and NADPH. Engineering the host's central metabolism to regenerate these cofactors more efficiently can enhance the activity of the this compound pathway.

Table 2: Metabolic Engineering Targets for Enhanced this compound Production

| Strategy | Target Pathway | Key Genes/Enzymes to Modify | Expected Outcome |

|---|---|---|---|

| Increase Precursor Supply | Mevalonate (MVA) Pathway | HMG-CoA reductase (tHMG1) | Increased FPP pool |

| Increase Precursor Supply | Methylerythritol Phosphate (MEP) Pathway | DXS, DXR, IspD, IspF | Increased FPP pool |

| Block Competing Pathways | Sterol Biosynthesis (in yeast) | ERG9 (squalene synthase) | Redirection of FPP to this compound |

| Cofactor Regeneration | Pentose Phosphate Pathway | zwf, gnd | Increased NADPH availability |

Synthetic Biology Applications for Novel this compound Analogs

Synthetic biology provides a powerful toolkit to go beyond the production of the natural compound and to create novel analogs of this compound with potentially enhanced or new functionalities. nih.govnih.gov This is achieved by applying engineering principles of standardization, modularity, and rational design to biological systems. als-journal.com

One approach is to introduce enzymes from other carotenoid biosynthetic pathways that can act on the intermediates of the this compound pathway. For example, enzymes like β-carotene ketolase (CrtW) and β-carotene hydroxylase (CrtZ), which are involved in the synthesis of astaxanthin, could potentially modify the this compound backbone to create novel keto and hydroxylated derivatives. nih.govnih.gov The low substrate specificity of some of these enzymes makes them promising candidates for generating structural diversity. nih.gov

Furthermore, mutational biosynthesis, where analogs of natural precursors are fed to the engineered microbial host, can lead to the incorporation of these analogs into the final structure, resulting in novel this compound derivatives. frontiersin.org Computational tools and predictive modeling can be employed to design new pathways and predict the structures and properties of the resulting analogs. mdpi.commdpi.com The creation of a library of this compound analogs opens up possibilities for screening for compounds with improved antioxidant activity, different color properties, or other desirable characteristics for various industrial applications. thermofisher.com

Theoretical and Computational Studies of Thermobiszeaxanthin

Molecular Modeling and Simulation of Membrane Interactions

The unique structure of thermobiszeaxanthin, with its hydrophobic polyene core and bulky, hydrophilic glycosylated ends, strongly implies it is an integral membrane component. Molecular modeling and simulation techniques are indispensable for understanding how this molecule integrates into and affects the properties of a lipid bilayer, especially under conditions of high thermal stress.

Molecular Dynamics (MD) simulations can provide an atomistic-level view of the interactions between this compound and the lipid components of a bacterial membrane. nih.gov In a typical setup, a model bacterial membrane, composed of relevant phospholipids (B1166683) and other lipids, would be constructed. Molecules of this compound would then be embedded within this bilayer. The entire system is then simulated by solving Newton's equations of motion for every atom, allowing researchers to observe the dynamic behavior of the system over time. mdpi.com

Key research findings that could be elucidated through such simulations include:

Orientation and Positioning: MD simulations can predict the most stable orientation of this compound within the membrane. It is hypothesized that the long molecule spans the entire membrane, with the polar glucoside heads anchoring it at the lipid-water interfaces and the hydrophobic chain residing in the acyl chain core.

Membrane Stabilization: By calculating parameters such as the area per lipid, bilayer thickness, and lipid tail order parameters, simulations can quantify the effect of this compound on membrane structure. It is expected that its rigid, bulky structure would decrease membrane fluidity and increase mechanical stability, which is crucial for thermophilic organisms.

Free Energy of Translocation: Using advanced techniques like umbrella sampling or steered MD, the free energy profile for moving a this compound molecule across the membrane can be calculated. plos.org This would provide insight into the energetic favorability of its transmembrane orientation and the stability it confers. uni-konstanz.de

| Research Question | Simulation Technique | Expected Outcome/Insight |

|---|---|---|

| What is the preferred orientation of this compound in a lipid bilayer? | All-Atom Molecular Dynamics (MD) | Prediction of transmembrane orientation, with polar heads at the interface and polyene chain in the core. |

| How does this compound affect membrane fluidity and order? | MD with analysis of lipid order parameters and diffusion coefficients | Quantification of membrane rigidification, showing a decrease in lipid mobility. |

| What is the energetic barrier for removing the molecule from the membrane? | Umbrella Sampling or Steered MD | A high free energy of translocation, confirming its role as a stable, integral membrane component. |

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic structure of this compound, which dictates its reactivity, antioxidant potential, and spectroscopic properties. wikipedia.org DFT methods provide a good balance between computational cost and accuracy for molecules of this size. nih.gov

These calculations can determine a range of electronic properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the ability to donate an electron (antioxidant capacity), while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical reactivity and the energy required for electronic excitation, which corresponds to the molecule's color.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would highlight the electronegative oxygen atoms of the glycosidic and ester groups as sites for potential hydrogen bonding.

Reactivity Descriptors: Based on the calculated electronic properties, conceptual DFT provides global reactivity indices such as electronegativity, chemical hardness, and electrophilicity, which can be used to predict the molecule's behavior in chemical reactions. rsc.org

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -5.2 eV | Indicates electron-donating ability (antioxidant potential). |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 3.4 eV | Relates to chemical stability and electronic transition energy (color). |

| Dipole Moment | ~5.0 Debye | Quantifies the overall polarity of the molecule. |

Genome-Scale Metabolic Network Modeling and Simulation

Genome-scale metabolic network models (GSMMs) are mathematical representations of the entire metabolic capacity of an organism, constructed from its annotated genome. nsf.gov For an organism like Thermus thermophilus, a GSMM can be used to simulate the production of this compound and understand its metabolic context.

The process involves:

Reconstruction: A draft metabolic network is built by identifying all genes encoding metabolic enzymes in the organism's genome. mdpi.com

Curation: The draft network is refined using biochemical and physiological data from literature to ensure accuracy.

Simulation: Using techniques like Flux Balance Analysis (FBA), the model can predict metabolic flux distributions—the rates of all reactions in the network—that lead to a specific biological objective, such as biomass production or, in this case, maximizing this compound synthesis. plos.org

Metabolic Pathway Analysis (MetPA) can then be used to identify which pathways are most active or perturbed under certain conditions. nih.gov This could reveal how the synthesis of this compound is linked to central carbon metabolism and how its production might be optimized.

| Modeling Step | Description | Relevant Computational Tools/Methods |

|---|---|---|

| Network Reconstruction | Assembling all known metabolic reactions based on genomic data. mdpi.com | RAST, KEGG, BioCyc |

| Flux Simulation | Predicting steady-state reaction rates across the network. | Flux Balance Analysis (FBA) |

| Pathway Analysis | Identifying active or enriched metabolic pathways under specific conditions. nih.gov | Metabolite Set Enrichment Analysis (MSEA), MetPA nih.gov |

| Model Refinement | Integrating experimental data (e.g., transcriptomics) to improve predictions. | GIMME, iMAT |

Bioinformatics for Gene and Enzyme Discovery

Bioinformatics is crucial for identifying the genetic blueprint for this compound biosynthesis. The genomes of thermophilic bacteria that produce this carotenoid, such as Thermus and Meiothermus species, hold the keys to its formation. nih.govchinare.org.cn

The discovery process typically involves:

Genome Mining: Searching the annotated genome of a producing organism for genes homologous to known carotenoid biosynthesis genes (e.g., crtB for phytoene (B131915) synthase, crtI for phytoene desaturase, crtY for lycopene (B16060) cyclase). researchgate.net

Gene Cluster Analysis: Biosynthetic genes for a specific metabolite are often co-located in the genome in what is known as a biosynthetic gene cluster (BGC). Identifying such a cluster provides strong evidence for the pathway. Tools like antiSMASH or a manual analysis of gene proximity are used for this purpose.

Functional Annotation: Once candidate genes are identified, their functions are predicted based on sequence similarity to characterized enzymes in databases like NCBI and UniProt. nih.gov This allows for the proposal of a complete biosynthetic pathway, from primary metabolites to the final this compound structure. For example, unique glycosyltransferases and acyltransferases responsible for adding the sugar and fatty acid moieties would be key targets of such a search.

This bioinformatic foundation is essential for future metabolic engineering efforts aimed at heterologous production of this compound or related compounds.

Future Research Directions and Unexplored Avenues in Thermobiszeaxanthin Studies

Deeper Elucidation of In Vivo Molecular Mechanisms

While it is established that Thermobiszeaxanthin contributes to the thermal stability of bacterial membranes, the precise molecular interactions governing this function remain an area ripe for investigation. Future research should focus on elucidating the specific ways in which this compound interacts with membrane lipids and proteins in vivo.

Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and solid-state NMR spectroscopy, could be employed to visualize the arrangement of this compound within the lipid bilayer. These studies could reveal how its long, rigid polyene chain and bulky glucoside-ester headgroups intercalate with phospholipids (B1166683) and interact with the transmembrane domains of proteins. Understanding these interactions at an atomic level is crucial to comprehending how this compound modulates membrane fluidity and permeability under thermal stress.

Furthermore, molecular dynamics simulations can provide a dynamic view of these interactions, predicting how this compound influences the lateral organization of lipids and the conformational changes of membrane-associated proteins. nih.govnih.gov Investigating the potential for specific binding motifs on membrane proteins for this compound could also unveil novel regulatory roles. nih.gov Techniques like microscale thermophoresis could be adapted to study these protein-lipid interactions directly within a membrane environment. ntu.edu.sg

Key Research Questions:

How does the structure of this compound facilitate its specific localization and orientation within the cell membrane?

What are the precise intermolecular forces (e.g., van der Waals, hydrogen bonding) between this compound and neighboring lipids and proteins?

Does this compound preferentially associate with certain types of lipids or membrane proteins to form functional microdomains?

Expanding the Understanding of this compound's Ecological Roles

The current understanding of this compound's function is largely confined to its role within the host organism. However, its presence could have broader ecological implications within the microbial communities of hot springs and other thermal habitats.

Future ecological studies could investigate whether the production and release of this compound or its degradation products influence the surrounding microbial community. For instance, these compounds could act as signaling molecules or have antimicrobial properties that shape the composition and dynamics of the local microbiome. Metagenomic and metabolomic analyses of hot spring microbial mats could help identify correlations between the abundance of Thermus species and other community members, hinting at potential syntrophic or competitive interactions mediated by such specialized metabolites. nih.govfrontiersin.orgnih.govresearchgate.net

Key Research Questions:

Is this compound or its derivatives released into the environment, and if so, at what concentrations?

Does this compound affect the growth or metabolism of other microorganisms in the same habitat?

What is the role of this compound in the collective stress response of microbial communities in extreme environments?

Development of Advanced Biotechnological Production Platforms

The unique properties of this compound, particularly its thermal stability and antioxidant capacity, make it a promising candidate for various biotechnological applications. However, its production is currently limited to extraction from its native producers, which can be inefficient and costly. Developing advanced biotechnological platforms for its synthesis is a key future direction.

Metabolic engineering of robust microbial hosts like Escherichia coli or Saccharomyces cerevisiae offers a promising strategy for the heterologous production of this compound. researchgate.netnih.gov This would involve the transfer and optimization of the biosynthetic pathway from Thermus thermophilus. Key enzymes in this pathway, such as those responsible for the glycosylation and esterification of zeaxanthin (B1683548), would need to be identified and characterized. nih.gov Challenges in this area include ensuring the correct folding and activity of thermophilic enzymes in a mesophilic host and providing the necessary precursors, such as specific branched-chain fatty acids.

Furthermore, optimizing fermentation conditions, including media composition and process parameters, will be crucial for maximizing yields. frontiersin.org The development of synthetic biology tools tailored for thermophilic organisms could also enable the direct engineering of Thermus thermophilus for enhanced this compound production.

| Strategy | Description | Potential Advantages | Challenges |

| Heterologous Production | Transferring the this compound biosynthetic genes into a well-characterized host like E. coli or yeast. | Faster growth rates, established genetic tools, and scalable fermentation processes. researchgate.netnih.gov | Enzyme expression and activity, precursor availability, and product toxicity. |

| Metabolic Engineering of Native Producer | Modifying the regulatory networks of Thermus thermophilus to upregulate the this compound pathway. | Correct enzyme folding and cofactor availability are ensured in the native host. | Limited genetic tools for thermophiles and slower growth rates. |

| Cell-Free Synthesis | Using purified enzymes of the biosynthetic pathway in an in vitro system. | High purity of the final product and circumvention of cellular transport issues. | Cost of enzyme purification and cofactor regeneration. |

Integrative Omics Approaches for Systems-Level Understanding

A systems-level understanding of this compound's role in the physiology of thermophilic bacteria can be achieved through the integration of multiple omics datasets. plos.orgmdpi.comnih.govnih.gov This approach can provide a holistic view of how the biosynthesis and function of this molecule are embedded within the broader cellular network.

Genomics: Comparative genomics can identify the core set of genes involved in this compound biosynthesis across different thermophilic species.

Transcriptomics: RNA-sequencing can reveal how the expression of these genes is regulated in response to various environmental stimuli, such as temperature shifts or oxidative stress.

Proteomics: Quantitative proteomics can determine the abundance of the biosynthetic enzymes and other proteins that may interact with this compound. nih.gov

Metabolomics: Targeted and untargeted metabolomics can quantify the levels of this compound, its precursors, and other related metabolites, providing a direct readout of the metabolic state of the cell.

By integrating these datasets, researchers can construct comprehensive models of the metabolic and regulatory networks governing this compound production. plos.orgbiorxiv.org This can help to identify key control points in the pathway, predict the effects of genetic perturbations, and ultimately guide metabolic engineering strategies.

Novel Analytical Method Development for Complex Biological Matrices

The analysis of this compound presents unique challenges due to its location within the complex matrix of the bacterial cell membrane. The development of novel analytical methods is crucial for its accurate quantification and characterization in biological samples.

Current methods often rely on the extraction of the molecule from the membrane, which can be incomplete and may lead to degradation. The inherent hydrophobicity of membrane components can also interfere with standard chromatographic and mass spectrometric analyses. nih.govnih.gov

Future research should focus on developing in situ analytical techniques that can probe this compound directly within the membrane. Advanced mass spectrometry imaging techniques, such as nanoscale secondary ion mass spectrometry (NanoSIMS), could potentially visualize the distribution of this compound within a single cell. Furthermore, the development of specific fluorescent probes that bind to this compound could enable its real-time tracking and quantification using advanced microscopy techniques. The challenges associated with analyzing proteins in bacterial membranes, such as low abundance and poor solubility, are also relevant to the study of their interactions with lipid-soluble molecules like this compound. nih.gov

| Analytical Technique | Potential Application for this compound | Challenges |

| Supercritical Fluid Chromatography (SFC) | Improved separation of hydrophobic molecules with reduced solvent consumption. | Method development and optimization for specific carotenoid esters. |

| Imaging Mass Spectrometry (e.g., NanoSIMS) | Subcellular localization and quantification of this compound. | Spatial resolution and sensitivity for detecting the molecule within the membrane. |

| Fluorescence Lifetime Imaging Microscopy (FLIM) | Studying the interaction of this compound with membrane components. | Development of specific and stable fluorescent probes. |

| Advanced NMR Techniques (e.g., solid-state NMR) | Determining the high-resolution structure and dynamics of this compound in a native-like membrane environment. | Isotopic labeling of the molecule and sensitivity of the technique. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.